molecular formula C12H17N B009095 4-Phenylcyclohexylamine CAS No. 19992-45-1

4-Phenylcyclohexylamine

Cat. No.: B009095
CAS No.: 19992-45-1
M. Wt: 175.27 g/mol
InChI Key: SJISCEAZUHNOMD-UHFFFAOYSA-N
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Description

4-Phenylcyclohexylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Phenylcyclohexylamine (PCA) is a compound of interest due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides an in-depth overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an arylcyclohexylamine derivative, structurally related to phencyclidine (PCP), which is known for its psychoactive properties. The compound's structure can be represented as follows:

  • Chemical Formula : C_{12}H_{17}N
  • Molecular Weight : 177.27 g/mol

The biological activity of PCA is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic and dopaminergic systems. Research indicates that PCA may act as an antagonist at NMDA receptors, similar to PCP, leading to alterations in synaptic transmission and neuronal excitability.

NMDA Receptor Antagonism

PCA has been shown to inhibit NMDA receptor-mediated currents in vitro. This action may contribute to its potential neuroprotective effects in conditions characterized by excitotoxicity, such as stroke or neurodegenerative diseases.

Pharmacological Effects

  • Neuroprotective Effects :
    • PCA exhibits potential neuroprotective properties by modulating excitotoxic pathways.
    • In animal models, PCA administration has been linked to reduced neuronal damage following ischemic events.
  • Antidepressant Activity :
    • Some studies suggest that PCA may possess antidepressant-like effects, potentially through modulation of the serotonergic system.
    • Behavioral tests in rodents have indicated that PCA can reduce depressive-like symptoms.
  • Analgesic Properties :
    • PCA has been investigated for its analgesic effects, with some evidence suggesting it may reduce pain sensitivity through central mechanisms.

Table 1: Summary of Biological Activities and Effects of this compound

Biological ActivityMechanism of ActionReference
NeuroprotectionNMDA receptor antagonism
AntidepressantSerotonergic modulation
AnalgesicCentral pain modulation

Notable Research Findings

  • A study conducted by researchers at the University of Michigan demonstrated that PCA could significantly reduce neuronal apoptosis in vitro when exposed to excitotoxic agents, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
  • Another investigation into PCA's antidepressant properties revealed that it improved behavioral outcomes in rodent models of depression, suggesting a role for this compound in mood regulation .

Safety and Toxicology

While PCA shows promise in various therapeutic areas, understanding its safety profile is crucial. Preliminary toxicity studies indicate that PCA may have a favorable safety margin; however, further investigations are necessary to fully elucidate its toxicological profile and potential side effects.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties
4-Phenylcyclohexylamine has been studied for its analgesic effects, particularly in relation to its structural analogs like phencyclidine (PCP). Research indicates that compounds within this class can exhibit potent analgesic effects, with some derivatives showing activity up to 12,300 times greater than morphine . This highlights PCA's potential in pain management therapies.

2. Neuropharmacology
Research has demonstrated that PCA interacts with NMDA (N-Methyl-D-Aspartate) receptors, which are crucial for synaptic plasticity and memory function. This interaction could imply therapeutic benefits in treating neurodegenerative diseases or cognitive disorders .

3. Antidepressant Potential
Given its structural similarity to other arylcyclohexylamines known for their antidepressant effects, PCA is being investigated for its potential role in treating depression. Studies suggest that compounds in this category may modulate neurotransmitter systems involved in mood regulation .

Case Study 1: Pain Management

A study conducted by researchers at the University of Michigan explored the analgesic properties of PCA and its analogs in animal models. The results indicated significant pain relief comparable to traditional opioids but with a potentially lower risk of addiction .

Case Study 2: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of PCA on neuronal cells exposed to excitotoxic agents, findings suggested that PCA could mitigate cell death and promote cell survival pathways. This positions PCA as a candidate for further exploration in neuroprotective drug development .

Toxicological Considerations

While PCA shows promise, it is essential to consider its safety profile. The compound has been classified under various hazard categories due to its irritant properties. Toxicological assessments are necessary to understand the full implications of its use in therapeutic settings.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Phenylcyclohexylamine?

  • Methodological Answer : Employ response surface methodology (RSM) to model variables like temperature, catalyst concentration, and reaction time. Tools such as Design Expert can generate a central composite design (CCD) to identify optimal conditions . For example:
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

VariableLow Level (-1)High Level (+1)
Temperature80°C120°C
Catalyst (mol%)0.52.0
Statistical analysis (ANOVA) of the CCD output will highlight significant factors affecting yield.

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer : Combine HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment, and ¹H/¹³C NMR for structural confirmation. For reproducibility, validate HPLC methods using parameters like retention time (±2%) and peak symmetry (As ≤ 1.2) . Cross-reference spectral data with databases (e.g., SciFinder) to resolve ambiguities.
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document all synthetic steps rigorously, including solvent batch details, humidity control, and catalyst activation protocols. Use statistical process control (SPC) to monitor intermediate yields and flag deviations. Replicate experiments across independent labs to confirm robustness .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be resolved?

  • Methodological Answer : Conduct a systematic review to categorize discrepancies (e.g., assay type, cell lines, dosage). Use meta-analysis tools (e.g., RevMan) to compute pooled effect sizes and heterogeneity indices (I²). For in vitro studies, validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) . Engage with experts via ResearchGate to contextualize outliers .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. What computational strategies are suitable for studying this compound’s molecular interactions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target receptors like NMDA or σ₁R. Validate predictions using molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories to assess stability. Compare results with experimental IC₅₀ values from radioligand assays .

Q. How to design a study investigating stereochemical effects in this compound derivatives?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., Chiralpak® columns) and characterize using X-ray crystallography. Assess biological activity differences via dose-response curves (e.g., EC₅₀ for each enantiomer). Apply multivariate analysis to decouple steric/electronic contributions .

Q. Data Analysis and Validation

Q. What statistical methods address variability in this compound toxicity studies?

  • Methodological Answer : Use mixed-effects models to account for inter-lab variability. For in vivo data, apply survival analysis (Kaplan-Meier curves with log-rank tests) and adjust for covariates like animal weight. Replicate findings using primary (original cohort) and replicated (external validation) analyses .

Q. How to optimize chromatographic separation of this compound metabolites?

  • Methodological Answer : Screen columns (C18, HILIC) and mobile phases (e.g., ammonium formate vs. TFA) using a Design of Experiments (DoE) approach. Optimize gradient elution parameters (slope, hold time) via Design Expert to maximize resolution (Rs > 1.5) .

Q. Literature and Collaboration

Q. What platforms facilitate collaboration on this compound research?

  • Methodological Answer : Use ResearchGate to identify active researchers, share preprints, and crowdsource troubleshooting for synthetic challenges. Join specialized forums (e.g., ACS Network) for technical discussions on amine functionalization .

Properties

IUPAC Name

4-phenylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJISCEAZUHNOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173807
Record name 4-Phenylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19992-45-1, 5769-10-8
Record name 4-Phenylcyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19992-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Phenylcyclohexylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488
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Synthesis routes and methods I

Procedure details

To a solution of 4-phenylcyclohexanone oxime (0.310 g, 1.64 mmol) in THF (3 ml) was added 1M lithium aluminum hydride in THF (3.44 ml, 3.44 mmol), and the reaction was heated to reflux for 4 hours. The reaction was allowed to cool to ambient temperature, and water (0.131 ml), 1M NaOH (0.131 ml) and additional water (0.393 ml) were added, and the reaction was stirred for 30 minutes. The reaction was diluted with EtOAc and filtered. The filtrate was concentrated to yield 100 mg of the title compound (34.8% yield) as a 1:1 mixture of cis and trans isomers.
Quantity
0.31 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3.44 mL
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solvent
Reaction Step One
Name
Quantity
0.131 mL
Type
reactant
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Quantity
0.131 mL
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reactant
Reaction Step Two
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Quantity
0.393 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
34.8%

Synthesis routes and methods II

Procedure details

To a stirred solution of Intermediate 13 (5.1 g) and nickel chloride (12.8 g) in methanol (40 ml) at −30° C., was added sodium borohydride (10.2 g). The reaction was stirred at −30° C. for 30 min, before being stirred at room temperature for 16 h. The solvent was removed in vacuo, and the black slurry was dissolved in aqueous hydrochloric acid (2M, 300 ml), and washed with ethyl acetate (3×200 ml). The aqueous layer was then basified to pH 10 using solid sodium hydroxide, and EDTA added until the solution stayed blue. The aqueous was then extracted with ethyl acetate (3×200 ml), the combined organic extracts dried over magnesium sulphate (4 g), and the solvent removed in vacuo to yield the title compound as a white oily solid (3.2 g).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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